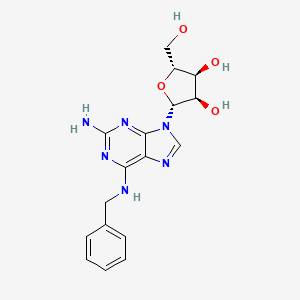
3-(5-((1-(4-Bromophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes the reaction of an organic halide with a metal to form a metal-organic bond. This process typically requires specific reaction conditions such as controlled temperature, pressure, and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of “N/A” involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Common industrial methods include continuous flow reactors and batch processing, which allow for efficient production of large quantities of "N/A" .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Reaction with oxygen or other oxidizing agents to form oxides.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halogens, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “N/A” may produce oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe or therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of “N/A” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses .
Propiedades
Fórmula molecular |
C22H15BrN2O5 |
|---|---|
Peso molecular |
467.3 g/mol |
Nombre IUPAC |
3-[5-[(E)-[1-(4-bromophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-4-methylbenzoic acid |
InChI |
InChI=1S/C22H15BrN2O5/c1-12-2-3-13(21(27)28)10-17(12)19-9-8-16(30-19)11-18-20(26)25(22(29)24-18)15-6-4-14(23)5-7-15/h2-11H,1H3,(H,24,29)(H,27,28)/b18-11+ |
Clave InChI |
BXGDFQLOJITLAN-WOJGMQOQSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


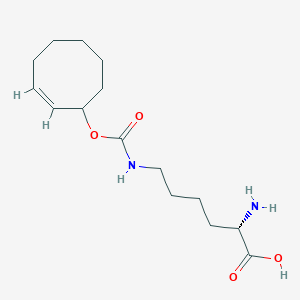

![1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B12938810.png)
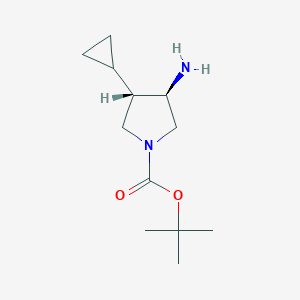
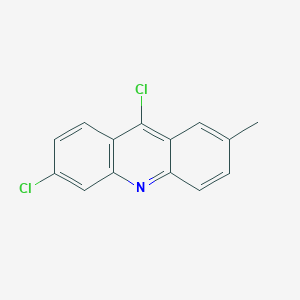
![N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B12938819.png)

![1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile](/img/structure/B12938829.png)
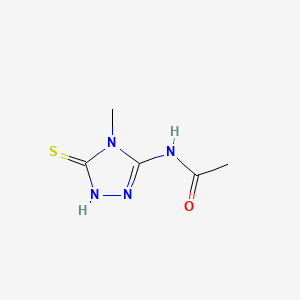
![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
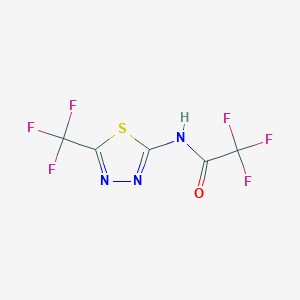
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
